3-[6-(2-carboxypyridin-3-yl)pyridin-2-yl]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-(2-carboxypyridin-3-yl)pyridin-2-yl]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of three pyridine rings, each substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(2-carboxypyridin-3-yl)pyridin-2-yl]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[6-(2-carboxypyridin-3-yl)pyridin-2-yl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.
Scientific Research Applications
3-[6-(2-carboxypyridin-3-yl)pyridin-2-yl]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-[6-(2-carboxypyridin-3-yl)pyridin-2-yl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities and biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress responses and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[6-(2-carboxypyridin-3-yl)pyridin-2-yl]pyridine-2-carboxylic acid is unique due to its tri-pyridine structure, which provides multiple sites for chemical modification and interaction with biological targets. This structural complexity enhances its versatility and potential for diverse applications compared to simpler pyridine derivatives.
Properties
Molecular Formula |
C17H11N3O4 |
---|---|
Molecular Weight |
321.29 g/mol |
IUPAC Name |
3-[6-(2-carboxypyridin-3-yl)pyridin-2-yl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C17H11N3O4/c21-16(22)14-10(4-2-8-18-14)12-6-1-7-13(20-12)11-5-3-9-19-15(11)17(23)24/h1-9H,(H,21,22)(H,23,24) |
InChI Key |
SACQPCPOUQRMIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=C(N=CC=C2)C(=O)O)C3=C(N=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.